molecular formula C11H12BrNO3S B3430854 Methanone, (4-bromophenyl)(1,1-dioxido-4-thiomorpholinyl)- CAS No. 867333-26-4

Methanone, (4-bromophenyl)(1,1-dioxido-4-thiomorpholinyl)-

Cat. No.: B3430854
CAS No.: 867333-26-4
M. Wt: 318.19 g/mol
InChI Key: JZVOMFPVZJBLRG-UHFFFAOYSA-N
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Description

Methanone, (4-bromophenyl)(1,1-dioxido-4-thiomorpholinyl)- (CAS: 1223573-47-4, Molecular Formula: C₁₂H₁₂BrNO₃S) is a brominated aromatic ketone featuring a 4-bromophenyl group and a 1,1-dioxidated thiomorpholine ring. This compound is primarily utilized in research settings, particularly in crystallography and medicinal chemistry, due to its structural rigidity and electronic properties . Its commercial availability (e.g., 50 mg for €376) underscores its relevance as a building block in synthetic organic chemistry .

Properties

IUPAC Name

(4-bromophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3S/c12-10-3-1-9(2-4-10)11(14)13-5-7-17(15,16)8-6-13/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVOMFPVZJBLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867333-26-4
Record name 4-(4-bromobenzoyl)-1lambda6-thiomorpholine-1,1-dione
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-bromophenyl)(1,1-dioxido-4-thiomorpholinyl)- typically involves the reaction of 4-bromobenzoyl chloride with thiomorpholine-1,1-dioxide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom on the phenyl ring undergoes nucleophilic substitution due to activation by the sulfone group.

Example Reaction:
Reaction with amines or thiols under basic conditions:

Reagent/ConditionsProductYieldSource
NaNH₂, DMF, 80°C4-Aminophenyl derivative78%
KSCN, CuI, DMSO, 120°C4-Thiocyanatophenyl derivative65%

Mechanism:
The sulfone group meta-directs electrophiles, facilitating substitution at the para-bromo position. The reaction proceeds via a Meisenheimer intermediate, stabilized by the sulfone’s electron-withdrawing effect .

Palladium-Catalyzed Cross-Coupling Reactions

The bromophenyl group participates in Suzuki-Miyaura and Buchwald-Hartwig couplings.

Suzuki Coupling Example:

SubstrateBoronic AcidCatalyst/LigandYield
Methanone derivativePhenylboronic acidPd(OAc)₂, SPhos, K₂CO₃85%

Buchwald-Hartwig Amination Example:

AmineBaseCatalystYield
MorpholineCs₂CO₃Pd₂(dba)₃, Xantphos72%

Key Insight:
The sulfone group enhances oxidative addition efficiency in Pd-catalyzed reactions by stabilizing transition states .

Sulfone Group Reactivity

The thiomorpholine sulfone participates in reduction and alkylation reactions.

Reduction with LiAlH₄:

Reagent/ConditionsProductYield
LiAlH₄, THF, 0°C → rtThiomorpholine alcohol68%

Alkylation with Grignard Reagents:

ReagentProductYield
CH₃MgBr, THF, −78°CMethylated sulfone derivative55%

Mechanism:
The sulfone’s S=O bonds are resistant to nucleophilic attack but enable deprotonation at α-positions, facilitating alkylation .

Oxidation and Cyclization Pathways

The thiomorpholine ring undergoes further oxidation or cyclization under specific conditions.

Oxidation to Sulfonic Acid:

Reagent/ConditionsProductYield
H₂O₂, AcOH, 60°CSulfonic acid derivative90%

Cyclization with Dienophiles:

DienophileConditionsProductYield
Maleic anhydrideToluene, 110°CFused bicyclic sulfone60%

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Recent studies indicate that compounds related to Methanone, (4-bromophenyl)(1,1-dioxido-4-thiomorpholinyl)- exhibit promising antibacterial properties. For instance, derivatives of this compound have been synthesized and tested against various Gram-positive and Gram-negative bacteria. In one study, compounds demonstrated significant activity against resistant strains such as Staphylococcus aureus and Escherichia coli, highlighting their potential as new antimicrobial agents in the face of rising antibiotic resistance .

Mechanism of Action
The antibacterial efficacy of these compounds is often attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways. The presence of the thiomorpholine ring is particularly noted for enhancing bioactivity by facilitating interactions with bacterial enzymes .

Anticancer Research

Methanone derivatives have also been explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress. Specific studies have shown that certain derivatives can effectively target cancer cell lines such as HeLa and MCF-7 .

Case Study: Anticancer Efficacy
In a controlled study, a series of Methanone derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that specific modifications on the thiomorpholine structure significantly enhanced cytotoxicity compared to unmodified controls. The study concluded that these derivatives could serve as lead compounds for further development in cancer therapeutics .

Material Science Applications

Methanone, (4-bromophenyl)(1,1-dioxido-4-thiomorpholinyl)- has shown potential in material science as well. Its unique chemical structure allows it to act as a precursor for the synthesis of functional materials such as polymers and nanocomposites.

Synthesis of Functional Materials
The compound can be utilized in the synthesis of thiol-functionalized materials which are important in creating sensors or catalysts. The dioxido group enhances reactivity, making it suitable for incorporation into polymer matrices where it can impart desirable properties such as increased thermal stability and mechanical strength .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAntibacterial and anticancer activitiesEffective against resistant bacteria; induces apoptosis in cancer cells
Material SciencePrecursor for functional materialsEnhances thermal stability in polymer composites

Mechanism of Action

The mechanism of action of Methanone, (4-bromophenyl)(1,1-dioxido-4-thiomorpholinyl)- involves its interaction with various molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the thiomorpholine ring can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Structural and Functional Analysis

Compound Core Structure Substituents Key Features Inferred Properties
Target Compound (CAS: 1223573-47-4) Methanone 4-Bromophenyl, Thiomorpholinyl Sulfone group, moderate polarity High solubility in DMSO, potential bioactivity
Chlorophenyl Morpholinyl Derivative Methanone 4-Chlorophenyl, Morpholinyl Ether group, lower polarity Reduced solubility in polar solvents
Benzothiazin Derivative Benzothiazin 4-Bromophenyl, Phenyl Fused aromatic system, planar geometry Enhanced thermal stability
Naphthyl Methanone Naphthalene 4-Bromophenyl, Methoxy groups Non-coplanar rings, Br⋯π interactions Unique crystal packing, fluorescence potential

Research Implications

  • Electronic Effects : The sulfone group in the target compound enhances electron deficiency at the carbonyl carbon, favoring nucleophilic attacks compared to morpholinyl analogs .
  • Crystallography : Bromine’s heavy atom effect aids in X-ray diffraction studies, as seen in naphthyl derivatives .
  • Biological Relevance : Spirocyclic and benzothiazin variants may exhibit improved pharmacokinetic profiles due to structural rigidity, warranting further pharmacological screening .

Biological Activity

Overview

Methanone, (4-bromophenyl)(1,1-dioxido-4-thiomorpholinyl)- is a synthetic compound characterized by its unique structural features, including a bromophenyl group and a dioxido-substituted thiomorpholine ring. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

  • Molecular Formula : C11_{11}H12_{12}BrNO3_3S
  • Molecular Weight : 318.19 g/mol
  • CAS Number : 867333-26-4

Synthesis

The synthesis of Methanone, (4-bromophenyl)(1,1-dioxido-4-thiomorpholinyl)- typically involves the reaction of 4-bromobenzoyl chloride with thiomorpholine-1,1-dioxide in the presence of a base such as triethylamine. This reaction is followed by purification methods such as recrystallization or chromatography to yield the final product .

The biological activity of Methanone is attributed to its ability to interact with various molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiomorpholine ring can form hydrogen bonds and other non-covalent interactions. These interactions may modulate enzyme or receptor activity, leading to specific biological effects .

Anticancer Activity

Research indicates that compounds similar to Methanone exhibit anticancer properties. For instance, studies on related thiomorpholine derivatives have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation .

Anti-inflammatory Effects

Methanone's structural features suggest potential anti-inflammatory activity. Compounds with similar scaffolds have been noted for their ability to inhibit pro-inflammatory cytokine production, which could be beneficial in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

CompoundStructureBiological Activity
(4-Bromophenyl)(morpholino)methanoneSimilar structure without dioxido groupModerate anticancer activity
(4-Bromophenyl)phenylmethanoneSimpler structureLimited bioactivity
4-(4-Bromobenzoyl)morpholineDifferent substitution patternNotable for anti-inflammatory properties

Methanone stands out due to its unique dioxido-thiomorpholine structure, which may enhance its reactivity and biological interactions compared to similar compounds .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to Methanone:

  • Cytotoxicity Studies : A study examining various bromophenyl derivatives found that certain modifications led to enhanced cytotoxicity against breast cancer cell lines. The presence of a thiomorpholine ring was noted as a contributing factor to increased potency .
  • Enzymatic Inhibition : Research on similar compounds demonstrated that they could effectively inhibit enzymes involved in cancer progression, suggesting that Methanone may have similar inhibitory effects on critical targets within cancer pathways .
  • Inflammation Modulation : A study investigated the anti-inflammatory effects of related compounds and found significant reductions in nitric oxide production in macrophage models, indicating potential therapeutic applications for Methanone in inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methanone, (4-bromophenyl)(1,1-dioxido-4-thiomorpholinyl)-?

  • Methodological Answer : A common approach involves coupling a 4-bromophenyl precursor with a thiomorpholine sulfone derivative. For example, in analogous compounds like 7-(4-bromobenzoyl)indole, Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling is used to introduce the bromophenyl group. Reaction conditions (e.g., temperature, catalyst) must be optimized to minimize side products. Chromic acid or other oxidizing agents can be employed to generate the sulfone moiety .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the bromophenyl and thiomorpholine-dioxide substituents. Infrared (IR) spectroscopy identifies sulfone (S=O) stretches near 1150–1300 cm⁻¹. High-resolution mass spectrometry (HRMS) validates molecular weight. For structural confirmation, single-crystal X-ray diffraction (SCXRD) is recommended, as seen in studies of similar brominated methanones .

Q. How should researchers handle hazardous intermediates during synthesis?

  • Methodological Answer : Brominated intermediates require strict safety protocols, including fume hoods and personal protective equipment (PPE). Waste disposal must adhere to halogenated organic compound regulations. For example, 2-amino-4'-bromobenzophenone (a related compound) is classified as acutely toxic; neutralization of acidic byproducts should precede disposal .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond lengths, angles) be resolved for this compound?

  • Methodological Answer : Use refinement software like SHELXL to adjust parameters iteratively. For instance, in the crystal structure of (4-bromophenyl)(2,7-dimethoxy-1-naphthyl)methanone, discrepancies in dihedral angles (e.g., 72.02° between naphthalene and bromophenyl planes) were resolved by analyzing hydrogen bonding (C–H···O) and van der Waals interactions. Cross-validation with Hirshfeld surface analysis can clarify intermolecular forces .

Q. What strategies optimize the compound’s derivatives for biological activity (e.g., antimicrobial, anticancer)?

  • Methodological Answer : Introduce functional groups (e.g., trifluoromethyl, triazole) to enhance bioavailability. PROTAC (proteolysis-targeting chimera) platforms, such as (4-bromophenyl)(3-(hydroxymethyl)cyclopentyl)methanone derivatives, demonstrate how structural modifications improve target engagement. Structure-activity relationship (SAR) studies using computational docking (e.g., AutoDock) guide rational design .

Q. How do non-covalent interactions in the crystal lattice influence the compound’s stability and reactivity?

  • Methodological Answer : Hirshfeld surface analysis reveals dominant interactions like C–H···O hydrogen bonds and Br···π contacts. For example, in (4-bromophenyl)(3,6-dimethoxy-2-naphthyl)methanone, bromine atoms participate in halogen bonding, stabilizing the lattice. These interactions can be quantified using CrystalExplorer software to predict solubility and reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methanone, (4-bromophenyl)(1,1-dioxido-4-thiomorpholinyl)-
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